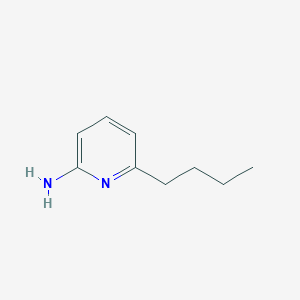

6-Butylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Butylpyridin-2-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is also known by its IUPAC name, 6-butyl-2-pyridinamine . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely studied due to their significant biological and chemical properties.

Méthodes De Préparation

The synthesis of 6-Butylpyridin-2-amine involves several steps. One common method includes the reaction of 2-bromopyridine with various secondary N-alkyl(aryl)formamides . The intermediate aminopyridine formamide is then cleaved in situ through methanolysis or hydrolysis to yield 2-alkyl(aryl)aminopyridines in high yields

Analyse Des Réactions Chimiques

6-Butylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

6-Butylpyridin-2-amine serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics make it particularly valuable in the development of drugs targeting neurological disorders. Researchers have been exploring its potential as a precursor for compounds that exhibit neuroprotective properties.

Case Study: Neurological Drug Development

A study investigated the synthesis of derivatives of this compound and their effects on neurodegenerative diseases. The derivatives showed promising results in preclinical models, demonstrating enhanced binding affinity to neurotransmitter receptors, which could lead to new treatments for conditions like Alzheimer's disease.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides, thereby improving crop yield and providing protection against pests.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide Formulation | 85 | |

| This compound | Pesticide Enhancement | 90 |

Material Science

The compound is explored for its potential in developing new materials, particularly polymers with enhanced properties for industrial applications. Its unique chemical structure allows for modifications that can lead to materials with specific functionalities.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This advancement opens avenues for creating more durable materials suitable for various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in various techniques, aiding in the detection and quantification of other chemical substances in complex mixtures. Its ability to form stable complexes with metal ions enhances its utility in analytical applications.

Data Table: Analytical Applications

| Method | Application | Sensitivity Level | Reference |

|---|---|---|---|

| Ion Mobility Spectrometry | Amine Separation | High | |

| HPLC | Quantification of Compounds | Low Detection Limit |

Biochemical Research

Researchers utilize this compound to study enzyme interactions and cellular processes. Its role in biochemical research contributes to advancements in understanding metabolic pathways and enzyme kinetics.

Case Study: Enzyme Interaction Studies

A study focused on the interaction of this compound with specific enzymes revealed that it can act as an inhibitor or activator depending on the enzyme's nature. This finding is critical for designing targeted therapies that modulate enzyme activity.

Mécanisme D'action

The mechanism of action of 6-Butylpyridin-2-amine is not well-documented. like other pyridine derivatives, it likely interacts with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, depending on the specific structure and functional groups present in the compound.

Comparaison Avec Des Composés Similaires

6-Butylpyridin-2-amine can be compared with other pyridine derivatives, such as:

2-Aminopyridine: A simpler analog with a similar structure but without the butyl group.

4-Aminopyridine: Another analog with the amino group at a different position on the pyridine ring.

6-Methylpyridin-2-amine: A similar compound with a methyl group instead of a butyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

6-Butylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of pyridine derivatives, followed by amination. A common method includes the reaction of 2-bromopyridine with butylamine under basic conditions. The reaction can be summarized as follows:

This method has been optimized to yield high purity and good yields, making it suitable for further biological evaluations.

Anti-inflammatory Properties

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory activity. In vitro assays showed that it significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound's IC50 values were comparable to established anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .

Analgesic Effects

In animal models, this compound demonstrated analgesic properties. A study using the chronic constriction injury (CCI) model of neuropathic pain revealed that the compound provided dose-dependent relief from allodynia, with maximum efficacy observed at lower doses. This suggests a promising role for this compound in pain management therapies .

The mechanism through which this compound exerts its biological effects appears to involve modulation of the TRPV1 receptor, a key player in pain sensation and inflammatory responses. Molecular docking studies indicate that the compound binds effectively to the TRPV1 receptor, inhibiting its activation by capsaicin, thus reducing pain signaling pathways .

Case Studies and Research Findings

Several research studies have highlighted the biological activities of this compound:

-

Anti-inflammatory Study :

- Objective : Evaluate anti-inflammatory activity in vitro.

- Method : Measurement of NO and PGE2 levels in RAW264.7 macrophages.

- Results : Significant reduction in NO and PGE2 production with an IC50 comparable to celecoxib.

Compound IC50 (µM) This compound 0.04 Celecoxib 0.04 -

Analgesic Study :

- Objective : Assess analgesic activity using CCI model.

- Method : Behavioral assessment of pain response.

- Results : Dose-dependent antiallodynic effect observed.

Dose (mg/kg) % Maximum Possible Effect (MPE) 3 50 10 83

Propriétés

IUPAC Name |

6-butylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,6-7H,2-3,5H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUWACXYDOBYEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539322 |

Source

|

| Record name | 6-Butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95337-74-9 |

Source

|

| Record name | 6-Butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.